N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride
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Overview
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C28H24ClN3O2S and its molecular weight is 502.03. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Research in the field of heterocyclic chemistry, such as the work by Cholakova and Ivanov (1988), highlights the synthesis of complex organic compounds including those related to pyridine and benzamide derivatives. These methodologies can be applied to design and synthesize compounds like "N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride" for potential use in drug discovery and material science (Cholakova & Ivanov, 1988).
Material Science Applications
Ghaemy and Khajeh (2011) discussed the synthesis of polyimides derived from aromatic diamines, exhibiting high thermal stability and good solubility in aprotic polar solvents. This research opens pathways for utilizing similar compounds in creating high-performance materials with potential applications in electronics, coatings, and aerospace industries (Ghaemy & Khajeh, 2011).
Catalysis and Organic Transformations
Research on the palladium-promoted synthesis of hydroxy-substituted benzamides, as detailed by Knölker and O'sullivan (1994), showcases the potential for compounds with benzamide functionalities to act as intermediates in organic synthesis, contributing to the development of novel catalytic processes and the synthesis of complex organic molecules (Knölker & O'sullivan, 1994).
Environmental Science and Toxicology
The study by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments emphasizes the importance of understanding the environmental impact of synthetic organic compounds, including those with benzamide groups. Such research is crucial for assessing the ecological safety and degradation pathways of chemicals released into the environment (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is JNK3 , a member of the c-Jun N-terminal kinases . JNK3 plays a crucial role in cellular processes such as inflammation, apoptosis, and neuronal signaling .
Mode of Action
The compound acts as a potent inhibitor of JNK3 . It binds to the ATP-binding site of JNK3, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region .
Biochemical Pathways
The inhibition of JNK3 by the compound affects the JNK signaling pathway , which is involved in various cellular processes such as cell growth, differentiation, survival, and apoptosis
Result of Action
The inhibition of JNK3 by the compound could potentially modulate the JNK signaling pathway, thereby affecting the cellular processes it regulates. This could lead to changes in cell growth, differentiation, and survival, among other effects .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S.ClH/c29-17-24-22-15-16-31(18-20-9-3-1-4-10-20)19-26(22)34-28(24)30-27(32)23-13-7-8-14-25(23)33-21-11-5-2-6-12-21;/h1-14H,15-16,18-19H2,(H,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQLUMNEKSHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.